4-Aminoazobenzene hydrochloride

Descripción general

Descripción

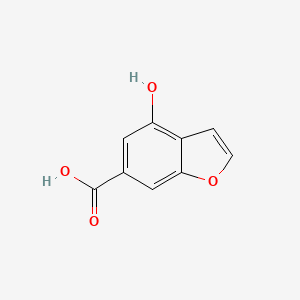

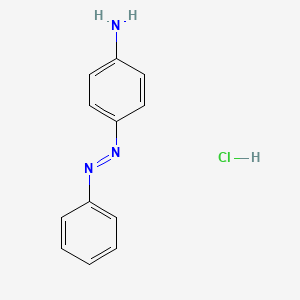

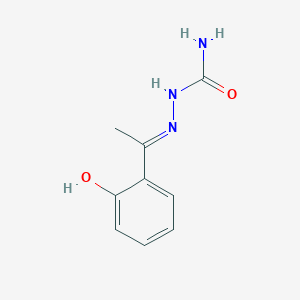

4-Aminoazobenzene hydrochloride, also known as 4-[(E)-phenyldiazenyl]aniline hydrochloride, is a compound with the molecular weight of 233.7 . It appears as a dark red to dark purple to dark blue powder or crystal .

Synthesis Analysis

The synthesis of 4-Aminoazobenzene involves several methods . One common method involves the reaction of aniline hydrochloride solution with aniline diazonium salt. The product is then heated at 30-40°C for 2-3 hours in a solution containing a small amount of aniline hydrochloride .Molecular Structure Analysis

The molecular formula of this compound is C12H11N3.ClH . It has a linear structure with a phenylazo group attached to an aniline .Chemical Reactions Analysis

4-Aminoazobenzene can detonate, particularly if sensitized by the presence of metal salts or strong acids . It may form toxic gases with acids, aldehydes, amides, carbamates, cyanides, inorganic fluorides, halogenated organics, isocyanates, ketones, metals, nitrides, peroxides, phenols, epoxides, acyl halides, and strong oxidizing or reducing agents .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 213°C .Aplicaciones Científicas De Investigación

Carcinogenicity and Mutagenicity Studies

- Carcinogenicity Analysis: 4-Aminoazobenzene and its derivatives have been extensively studied for their carcinogenic properties. Studies have explored the N-hydroxylation of 4-aminoazobenzene and related compounds, highlighting their excretion in conjugated form in urine and their non-carcinogenic nature under certain conditions (Sato et al., 1966).

- Mutagenicity Investigations: Research has demonstrated the mutagenicity of N,N-dimethyl-4-aminoazobenzene and N-methyl-4-aminoazobenzene and their derivatives on Salmonella typhimurium strains, with metabolic activation by S-9 Mix being necessary for their mutagenic action (Yahagi et al., 1975).

Chemical and Physical Properties

- Liquid Crystalline Behavior: A study on 4-aminoazobenzene dye units showed that liquid crystalline phase behavior exists for dyes with specific structural features, such as a nitro group in the terminal phenyl ring (Campbell et al., 1995).

- Solute-Solvent Interactions: The effect of external electric fields on the molecular absorption spectra of 4-aminoazobenzene highlighted the role of solute-solvent interactions in determining changes in absorption intensity (Prezhdo et al., 2008).

Industrial Applications

- Corrosion Inhibition: Research on 4-aminoazobenzene modified glucomannan demonstrated its effectiveness as a green, eco-friendly corrosion inhibitor for mild steel in acidic solutions (Luo et al., 2019).

- Dye Detection in Products: Techniques for determining 4-aminoazobenzene in dyestuffs and textiles have been developed, utilizing methods like gas chromatography-mass spectrometry and high-performance liquid chromatography (Liu Chun-cheng, 2010; Hang Yi-ping, 2010).

Biochemical and Molecular Interactions

- Binding with Cucurbit[7]uril: Studies on the interaction between 4-aminoazobenzene and cucurbit[7]uril demonstrated a high binding affinity in acidic solutions and provided insights into the thermodynamics of complex formation (Sarraute et al., 2022).

- Metabolism Studies: Investigations into the metabolism of dyes like 4-dimethylaminoazobenzene by rat liver homogenates revealed various metabolic reactions, including demethylation, hydroxylation, and reductive cleavage (Mueller & Miller, 1948).

Safety and Hazards

Direcciones Futuras

Azobenzenes, including 4-Aminoazobenzene, continue to arouse academic interest due to their rich chemistry, versatile and straightforward design, robust photoswitching process, and biodegradability . They are being intensively produced for industrial purposes and their use continues to expand towards new high-tech applications .

Mecanismo De Acción

Target of Action

Azobenzenes, the class of compounds to which 4-aminoazobenzene hydrochloride belongs, are known for their rich chemistry and versatile design . They have been used in various applications, including textiles, cosmetics, food, medicine, energy, and photonics .

Mode of Action

The mode of action of this compound is primarily through its ability to form complex structures with other compounds. For instance, it has been shown to form an inclusion complex with cucurbit7uril in acidic solutions . The compound’s interaction with its targets results in changes at the molecular level, leading to the formation of new structures or compounds .

Biochemical Pathways

Azobenzenes are known to be involved in various chemical reactions, including photoisomerization . This process involves the conversion of one isomer into another in response to light, which could potentially affect various biochemical pathways.

Pharmacokinetics

The compound’s physical properties, such as its triple point temperature and critical density, have been critically evaluated . These properties could potentially influence the compound’s bioavailability and pharmacokinetics.

Result of Action

It’s known that azobenzenes can undergo photoisomerization , a process that could potentially lead to changes at the molecular and cellular level.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound has been shown to have a high affinity for cucurbit7uril in acidic solutions . Additionally, it’s known to be resistant to light, which is due to its high resistance to oxidation and reduction reactions . These factors can influence the compound’s action, efficacy, and stability.

Análisis Bioquímico

Biochemical Properties

4-Aminoazobenzene hydrochloride plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been used as a negative ion matrix to enhance the detection and imaging of metabolites in tissues using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . The nature of these interactions is largely dependent on the specific biochemical context and can vary widely.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the cell type and the specific conditions.

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of interactions at the molecular level. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The specific mechanisms can vary widely depending on the specific context and the other molecules involved.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes changes in the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. The specific effects can vary depending on the specific animal model and the conditions of the study.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels . The specific pathways involved can vary depending on the specific context and the other molecules involved.

Transport and Distribution

This compound is transported and distributed within cells and tissues in a variety of ways . This includes interactions with various transporters and binding proteins, as well as effects on its localization or accumulation.

Subcellular Localization

The subcellular localization of this compound can vary depending on the specific context. It can be directed to specific compartments or organelles by various targeting signals or post-translational modifications . The specific localization can have significant effects on its activity or function.

Propiedades

IUPAC Name |

4-phenyldiazenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNTYZIRLUBHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883975 | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3457-98-5 | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylazo)anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Hydroxyimino)methyl]phenol](/img/structure/B3021501.png)